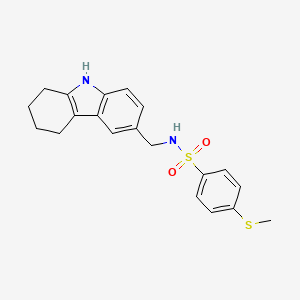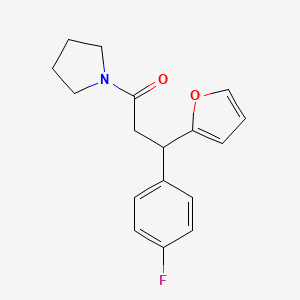![molecular formula C14H13N3O3S B11490508 1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]-](/img/structure/B11490508.png)
1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]- is a complex organic compound characterized by the presence of a pyrimidinyl group, a nitrophenyl group, and an ethanone moiety
準備方法
The synthesis of 1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinyl thioether: This involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with a suitable halogenated precursor to form the thioether linkage.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The pyrimidinyl thioether is then coupled with the nitrated phenyl ring under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thioether linkage, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]- involves its interaction with specific molecular targets and pathways. The nitro group and the thioether linkage play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
類似化合物との比較
1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]- can be compared with similar compounds such as:
1-(2,4-dimethylphenyl)ethanone: This compound lacks the nitro and thioether groups, resulting in different chemical and biological properties.
1-(2,4-dimethylpyrimidin-5-yl)ethanone: This compound has a similar pyrimidinyl group but lacks the nitrophenyl moiety, leading to differences in reactivity and applications.
1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone: This compound has a cyclohexenyl group instead of the pyrimidinyl and nitrophenyl groups, resulting in distinct chemical behavior and uses.
特性
分子式 |
C14H13N3O3S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC名 |
1-[4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-9(2)16-14(15-8)21-13-5-4-11(10(3)18)7-12(13)17(19)20/h4-7H,1-3H3 |
InChIキー |
JSTSCKQXIWFXHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

![2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B11490473.png)
![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)


![1-[(4-Fluorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B11490495.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide](/img/structure/B11490502.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11490507.png)
